![molecular formula C19H27NO4S B2447480 (2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine CAS No. 446028-82-6](/img/structure/B2447480.png)
(2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine” is a complex organic compound. It contains an adamantane structure (a type of diamondoid), a methoxyphenyl group, and a sulfonyl amine group. The adamantane structure is known for its stability, the methoxyphenyl group could potentially participate in aromatic reactions, and the sulfonyl amine group could be involved in various chemical reactions due to the presence of nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantane, methoxyphenyl, and sulfonyl amine groups. These groups could potentially interact with each other in various ways, affecting the overall structure and properties of the compound .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The adamantane structure is quite stable, but the methoxyphenyl and sulfonyl amine groups could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the interactions between its functional groups. For example, the adamantane structure could contribute to its stability, while the methoxyphenyl and sulfonyl amine groups could affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Formation and Properties of Sulfonyl Aromatic Compounds
Research by Elizalde-González et al. (2012) identified several sulfonyl aromatic alcohols, closely related to (2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine, formed by electrolysis of a bisazo reactive dye. These compounds, including variants with methoxyethylsulfonyl groups, exhibit a relationship between hydrophobicity/lipophilicity and toxicity (Elizalde-González et al., 2012).
Synthesis of Sulpiride Intermediates
Xu et al. (2018) detailed the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, from salicylic acid. This process involves steps such as etherification and sulfonyl chloride, which are relevant to the broader understanding of compounds like (2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine (Xu, Guo, Li, & Liu, 2018).
Optically Active Sulfonated Polyanilines
Strounina et al. (1999) reported on the preparation of water-soluble sulfonated polyaniline in optically active form, a process potentially applicable to related sulfonyl compounds like (2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine. This research highlights the potential for chiral applications of such compounds (Strounina, Kane-Maguire, & Wallace, 1999).
Functional Modification of Hydrogels
Aly and El-Mohdy (2015) explored the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through various amines, including those with sulfonyl groups. These modifications significantly impacted the polymers' thermal stability and biological activities, indicating potential biomedical applications for similar sulfonyl compounds (Aly & El-Mohdy, 2015).
Synthesis and Applications in Organic Chemistry
Novakov et al. (2017) discussed the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine, illustrating the synthetic pathways and outcomes relevant to the synthesis of (2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine. This study provides insight into the chemical behavior of similar compounds in organic synthesis (Novakov et al., 2017).
Mecanismo De Acción
Target of Action
Related compounds such as 2-(4-methoxyphenyl)acetamide have been found to interact with aralkylamine dehydrogenase light chain and heavy chain . These enzymes play a crucial role in the oxidation of primary aromatic amines .
Mode of Action
It’s worth noting that related compounds like 4-methoxyamphetamine act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .
Biochemical Pathways
Related compounds such as 4-methoxyphenethylamine have been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Result of Action
Related compounds like 4-methoxyamphetamine act as potent and selective serotonin releasing agents , which can lead to increased serotonin levels in the synaptic cleft, potentially affecting mood and behavior.
Action Environment
It’s worth noting that the stability of related compounds like 2-methoxyphenyl isocyanate under acidic, alkaline, and aqueous conditions has been reported .
Propiedades
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-23-17-2-4-18(5-3-17)25(21,22)20-6-7-24-19-11-14-8-15(12-19)10-16(9-14)13-19/h2-5,14-16,20H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTCCSVCTPCPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

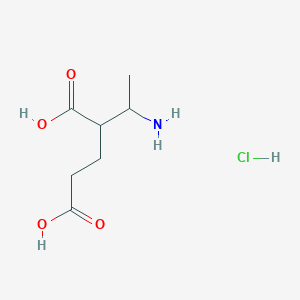
![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2447398.png)
![9-(3-chlorophenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2447402.png)
![3-benzyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2447403.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B2447405.png)
![6-Acetyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B2447406.png)
![2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride](/img/structure/B2447409.png)
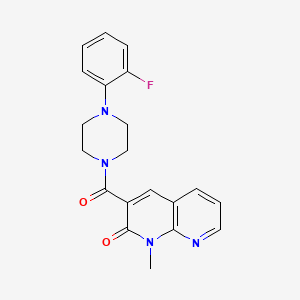


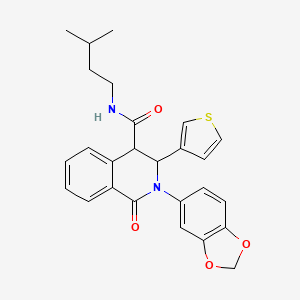
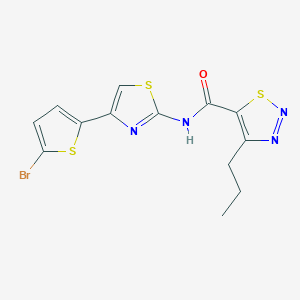
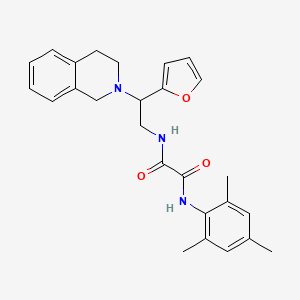
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2447420.png)